1-[2-(4-Nitrophenyl)ethenyl]azulene
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Overview
Description
1-[2-(4-Nitrophenyl)ethenyl]azulene is an organic compound characterized by its unique structure, which includes an azulene core substituted with a nitrophenyl group. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while the nitrophenyl group introduces electron-withdrawing properties.
Preparation Methods
The synthesis of 1-[2-(4-Nitrophenyl)ethenyl]azulene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with azulene and 4-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between azulene and 4-nitrobenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[2-(4-Nitrophenyl)ethenyl]azulene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the azulene ring, facilitated by the electron-withdrawing nitrophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted azulene derivatives .
Scientific Research Applications
1-[2-(4-Nitrophenyl)ethenyl]azulene has several scientific research applications:
Nonlinear Optical Materials: The compound exhibits significant nonlinear optical properties, making it useful in the development of advanced photonic devices.
Organic Electronics: Due to its unique electronic properties, it is explored as a potential material for organic semiconductors and light-emitting diodes.
Chemical Sensors: Its sensitivity to environmental changes makes it a candidate for use in chemical sensors.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)ethenyl]azulene is primarily related to its electronic structure. The nitrophenyl group acts as an electron acceptor, while the azulene core serves as an electron donor. This push-pull electronic configuration facilitates charge transfer processes, which are crucial for its applications in nonlinear optics and organic electronics . The molecular targets and pathways involved include interactions with light and electric fields, leading to changes in the compound’s optical and electronic properties .
Comparison with Similar Compounds
1-[2-(4-Nitrophenyl)ethenyl]azulene can be compared with other azulene derivatives and nitrophenyl-substituted compounds. Similar compounds include:
6-Methoxy-1-[2-(4-Nitrophenyl)ethenyl]azulene: This compound has a methoxy group, which enhances its nonlinear optical properties.
1-[2-(4-Nitrophenyl)ethenyl]benzene: While structurally similar, the benzene derivative lacks the unique electronic properties of the azulene core.
The uniqueness of this compound lies in its combination of the azulene core and the nitrophenyl group, which imparts distinctive electronic and optical properties .
Properties
CAS No. |
214193-77-8 |
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Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethenyl]azulene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)17-12-7-14(8-13-17)6-9-16-11-10-15-4-2-1-3-5-18(15)16/h1-13H |
InChI Key |
HEQBUUPDCZXJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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